N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The compound also contains a carboxamide group and halogen substituents, specifically chlorine and fluorine, on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 4-chloro-2-fluoroaniline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The halogen substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups replacing the halogen atoms .
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-oxo-2H-chromene-3-carboxamide: Similar structure with two fluorine atoms instead of one chlorine and one fluorine.
N-(4-chloro-2-fluorophenyl)-2-chlorobenzamide: Contains a benzamide group instead of a chromene core.
Uniqueness
N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of a chromene core with halogen substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H9ClFNO3 |
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Molecular Weight |
317.70 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H9ClFNO3/c17-10-5-6-13(12(18)8-10)19-15(20)11-7-9-3-1-2-4-14(9)22-16(11)21/h1-8H,(H,19,20) |
InChI Key |
VYMUZNDJGUIJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(C=C(C=C3)Cl)F |
Origin of Product |
United States |
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